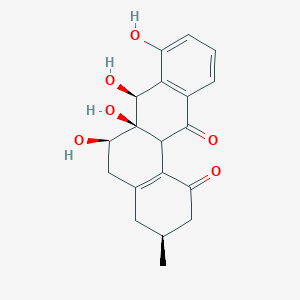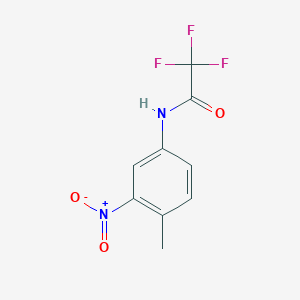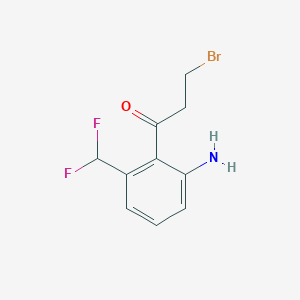![molecular formula C14H7BrF6O B14076203 1-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-2-methylbenzene](/img/structure/B14076203.png)
1-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-2-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-2-methylbenzene is a complex organic compound characterized by the presence of multiple halogen atoms and a phenoxy group
Vorbereitungsmethoden
The synthesis of 1-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-2-methylbenzene typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be conducted at room temperature, making it an efficient method for synthesizing complex organic molecules.
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and recrystallization is also common to obtain the desired compound in its pure form.
Analyse Chemischer Reaktionen
1-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-2-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding phenols or quinones. Reagents such as potassium permanganate or chromium trioxide are typically used for these reactions.
Reduction Reactions: The compound can be reduced to form corresponding hydrocarbons or alcohols. Common reducing agents include lithium aluminum hydride and sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation reactions may produce phenolic compounds.
Wissenschaftliche Forschungsanwendungen
1-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-2-methylbenzene has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structural features make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used as a probe to study biological processes involving halogenated aromatic compounds. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound’s structural features make it a potential candidate for drug development. It can be used to synthesize pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, agrochemicals, and other industrial sectors.
Wirkmechanismus
The mechanism of action of 1-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-2-methylbenzene involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms and phenoxy group enable it to participate in various chemical reactions, including electrophilic aromatic substitution and nucleophilic aromatic substitution. These reactions can lead to the formation of new chemical bonds and the modification of existing ones, thereby exerting its effects on the target molecules.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-2-methylbenzene can be compared with other similar compounds, such as:
1-Bromo-2,5-difluoro-4-(trifluoromethyl)benzene: This compound has a similar structure but lacks the phenoxy group, making it less versatile in certain chemical reactions.
1-Bromo-4,5-difluoro-2-methylbenzene: This compound lacks the trifluoromethyl and phenoxy groups, which may affect its reactivity and applications.
5-Bromo-1-(2-fluoro-6-(trifluoromethyl)benzyl)-6-methylpyrimidine-2,4-dione: This compound has a different core structure but shares some similar functional groups, making it useful for comparative studies.
The uniqueness of this compound lies in its combination of multiple halogen atoms and a phenoxy group, which provides it with distinct chemical properties and reactivity.
Eigenschaften
Molekularformel |
C14H7BrF6O |
|---|---|
Molekulargewicht |
385.10 g/mol |
IUPAC-Name |
1-bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-2-methylbenzene |
InChI |
InChI=1S/C14H7BrF6O/c1-6-2-9(16)12(5-8(6)15)22-13-10(17)3-7(4-11(13)18)14(19,20)21/h2-5H,1H3 |
InChI-Schlüssel |
JYZRGFBOYZLIRM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1Br)OC2=C(C=C(C=C2F)C(F)(F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{2-[(4-Bromo-2-fluorophenyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B14076127.png)
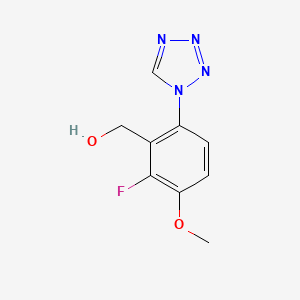

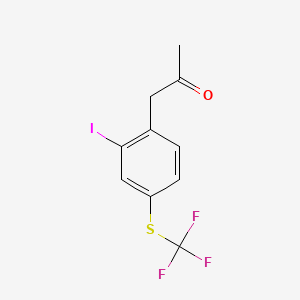
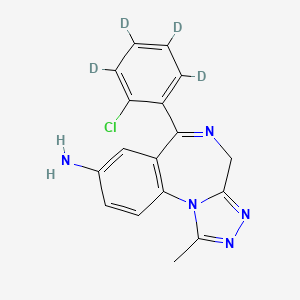
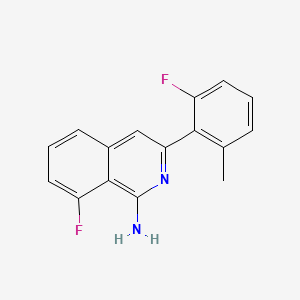

![7-Hydroxy-6-isopropyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B14076182.png)
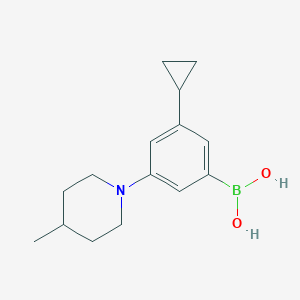
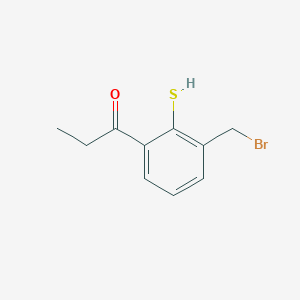
![3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14076200.png)
